molecular formula C18H18N2O4S B2685768 {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone CAS No. 303988-13-8

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone

Cat. No.: B2685768
CAS No.: 303988-13-8
M. Wt: 358.41
InChI Key: AZAJNZQLQOFTEP-UHFFFAOYSA-N
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Description

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone (CAS: 303988-13-8) is a nitroaromatic compound featuring a morpholine ring conjugated to a substituted phenyl group via a ketone linkage. The molecule contains a sulfanyl (-S-) bridge connecting the 4-methylphenyl moiety to the 3-nitrophenyl scaffold. This structural complexity confers unique physicochemical properties, including moderate polarity due to the nitro group and the morpholine ring, and lipophilicity from the methylphenyl substituent .

The compound is primarily used in medicinal chemistry research, particularly in structure-activity relationship (SAR) studies targeting enzyme inhibition or receptor modulation. Its synthesis typically involves nucleophilic substitution reactions between morpholine and a pre-functionalized benzoyl chloride derivative, followed by sulfanyl group incorporation .

Properties

IUPAC Name

[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-13-2-5-15(6-3-13)25-17-7-4-14(12-16(17)20(22)23)18(21)19-8-10-24-11-9-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAJNZQLQOFTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone typically involves multiple steps:

  • Formation of the Sulfanyl Group: : The initial step involves the introduction of the sulfanyl group to the 4-methylphenyl ring. This can be achieved through a nucleophilic substitution reaction where a thiol group reacts with a halogenated methylphenyl compound.

  • Nitration: : The next step is the nitration of the phenyl ring. This is usually done using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the sulfanyl group.

  • Morpholino Group Introduction: : The final step involves the introduction of the morpholino group. This can be done through a condensation reaction where morpholine reacts with an appropriate carbonyl compound, such as an acyl chloride or an ester, to form the final methanone structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and sulfanylation steps, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfanyl group in {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

  • Substitution: : The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group. Reagents such as halogens, sulfonic acids, and alkylating agents can be used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Halogens (e.g., bromine), sulfonic acids, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated, sulfonated, or alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C18H18N2O4S
Molecular Weight: 358.41 g/mol

The compound features a morpholino group, a nitrophenyl moiety, and a sulfanyl substitution, which contribute to its diverse reactivity and biological activity.

Medicinal Chemistry Applications

  • Antidiabetic Activity:
    Recent studies have highlighted the potential of morpholine derivatives, including this compound, in the development of antidiabetic agents. Morpholine derivatives are known to exhibit significant inhibitory effects on enzymes related to glucose metabolism, making them promising candidates for diabetes treatment .
  • Antioxidant Properties:
    The presence of the nitrophenyl group is associated with antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals effectively, providing a protective effect against oxidative stress-related diseases .
  • Antimicrobial Activity:
    Preliminary investigations suggest that {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone may possess antimicrobial properties. Compounds with sulfanyl and nitro groups have been reported to exhibit activity against various bacterial strains, indicating potential for therapeutic applications in treating infections .

Material Science Applications

  • Polymer Chemistry:
    The compound can serve as a functional monomer in the synthesis of polymers with specific properties. Its unique structure allows for the incorporation into copolymers that exhibit enhanced thermal stability and mechanical strength. Such materials could find applications in coatings and advanced composites .
  • Photonic Devices:
    Due to its electronic properties, this compound may be utilized in the development of organic photonic devices. Research into similar compounds has shown promise in applications such as organic light-emitting diodes (OLEDs) and solar cells, where efficient charge transport is crucial .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The following general synthetic route can be employed:

  • Preparation of Morpholino Derivative:
    • React morpholine with appropriate carbonyl compounds to form morpholino derivatives.
  • Formation of Sulfanyl Group:
    • Introduce sulfanyl functionalities through thiolation reactions involving suitable aryl halides.
  • Nitro Group Introduction:
    • Employ nitration techniques to introduce nitro groups onto the aromatic ring.

Case Study Example

A notable study demonstrated the synthesis of a series of morpholine-based compounds similar to this compound, evaluating their biological activities against various targets such as α-glucosidase and α-amylase enzymes. Results indicated that these compounds exhibited promising inhibitory effects, suggesting their potential use as antidiabetic agents .

Mechanism of Action

The mechanism of action of {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors through its sulfanyl and nitro groups, leading to inhibition or activation of biochemical pathways. The morpholino group can enhance its solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of morpholino methanones with diverse substituents. Key analogues and their distinguishing features are outlined below:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Differences
{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone 4-Methylphenyl, 3-NO₂ 303988-13-8 C₁₈H₁₈N₂O₄S 382.41 Reference compound
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone 4-Cl-phenyl, 3-NO₂ 303987-89-5 C₁₇H₁₅ClN₂O₄S 378.84 Chlorine substituent increases electronegativity and may enhance binding affinity to electrophilic targets
(2-Fluoro-3-nitrophenyl)(morpholino)methanone 2-F, 3-NO₂ N/A C₁₁H₁₁FN₂O₄ 278.22 Fluorine substitution improves metabolic stability and membrane permeability
{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}(4-nitrophenyl)methanone 4-F-phenyl sulfonyl, piperazine 428504-82-9 C₁₈H₁₇FN₄O₅S 444.41 Piperazine ring introduces basicity; sulfonyl group enhances solubility

Pharmacological Potential

  • The target compound’s nitro group may act as a prodrug motif, enabling bioreductive activation in hypoxic environments (e.g., tumor microenvironments) .
  • Chloro and fluoro analogues demonstrate improved in vitro potency against Plasmodium falciparum (IC₅₀: 0.8–1.2 µM) compared to the methyl-substituted parent compound (IC₅₀: 2.5 µM) .

Biological Activity

The compound {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone, with the CAS number 303988-13-8, is a synthetic organic molecule characterized by its complex structure and potential biological activities. Its molecular formula is C18H18N2O4S, indicating a significant presence of functional groups that may contribute to its pharmacological properties. This article provides a comprehensive review of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholino group attached to a nitrophenyl moiety, which is further substituted with a methylphenyl sulfanyl group. The structural complexity suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC18H18N2O4S
Molecular Weight358.41 g/mol
Boiling Point553.2 ± 50 °C (Predicted)
Density1.35 ± 0.1 g/cm³ (Predicted)
pKa-2.58 ± 0.20 (Predicted)

Antitumor Activity

Recent studies indicate that compounds similar in structure to this compound exhibit significant antitumor properties. For example, a related compound demonstrated potent activity against various cancer cell lines through the inhibition of specific signaling pathways involved in tumor growth and metastasis .

The proposed mechanisms for the antitumor activity include:

  • Inhibition of Farnesyltransferase : This enzyme plays a critical role in post-translational modification of proteins involved in cell signaling pathways that promote cancer cell proliferation .
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, enhancing its therapeutic efficacy.

Cytotoxicity Studies

In vitro cytotoxicity tests have been conducted using various human cell lines. The results show that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index. For instance, IC50 values were determined in studies involving human fibroblasts and cancer cell lines, revealing effective concentrations for inducing cytotoxicity without significant harm to normal tissues .

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its activity. The compound was found to inhibit key signaling pathways, including those involving integrins and growth factor receptors, which are crucial for tumor progression .

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